molecular formula C23H36N5O14P B13913755 (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

Cat. No.: B13913755
M. Wt: 637.5 g/mol
InChI Key: WPIDCVJSAMWXHR-KPJQVXLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenofovir Disoproxil Fumarate is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of chronic hepatitis B and HIV/AIDS. This compound is marketed under the brand name Viread and is often included in combination therapies for its efficacy in inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Fumarate involves multiple steps. Initially, tenofovir is esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This reaction occurs in a suitable solvent and may involve a dehydrating agent. The resulting Tenofovir Disoproxil is then purified and converted into its fumarate salt .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Fumarate has been optimized to improve yield and reduce environmental impact. Key improvements include the use of a Grignard reagent and tert-butanol in place of magnesium tert-butoxide, and the development of a virtually solvent-free approach. This process also includes a work-up and purification protocol to isolate a pure diethyl phosphonate ester .

Scientific Research Applications

Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research:

Mechanism of Action

Tenofovir Disoproxil Fumarate is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination. This mechanism effectively prevents viral replication .

Properties

Molecular Formula

C23H36N5O14P

Molecular Weight

637.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine

InChI

InChI=1S/C17H28N5O4P.C4H4O4.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;5-3(6)1-2-4(7)8;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8);2*(H2,2,3,4)/b;2-1+;;/t13-,17?,27?;;;/m1.../s1

InChI Key

WPIDCVJSAMWXHR-KPJQVXLKSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP3(=O)OCCC(CO3)(C)C(C)C.C(=C/C(=O)O)\C(=O)O.C(=O)(O)O.C(=O)(O)O

Canonical SMILES

CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=CC(=O)O)C(=O)O.C(=O)(O)O.C(=O)(O)O

Origin of Product

United States

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